molecular formula C25H21N5O4S2 B2563141 N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 392325-10-9

N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2563141
CAS No.: 392325-10-9
M. Wt: 519.59
InChI Key: WOPAHSRORCFXPZ-UHFFFAOYSA-N
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Description

N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide: is a complex organic compound featuring a pyridine-2,6-dicarboxamide core substituted with 6-ethoxybenzo[d]thiazol-2-yl groups

Scientific Research Applications

Chemistry

    Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are useful in catalysis and material science.

    Catalysis: Metal complexes of this compound can act as catalysts in organic transformations, including hydrogenation and cross-coupling reactions.

Biology and Medicine

    Biological Probes: The compound can be used as a fluorescent probe for detecting metal ions or other analytes in biological systems.

    Drug Development:

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Sensors: Employed in the development of sensors for environmental monitoring and diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves a multi-step process:

    Formation of 6-ethoxybenzo[d]thiazole: This intermediate can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxybenzo[d]thiazole.

    Preparation of Pyridine-2,6-dicarboxylic Acid: Pyridine-2,6-dicarboxylic acid is commercially available or can be synthesized through oxidation of 2,6-lutidine.

    Coupling Reaction: The final step involves the coupling of 6-ethoxybenzo[d]thiazole with pyridine-2,6-dicarboxylic acid chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • N2,N6-bis(benzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide
  • N2,N6-bis(6-methoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Uniqueness

N2,N6-bis(6-ethoxybenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its analogs, this compound may exhibit different electronic properties and binding affinities, making it suitable for specific applications in catalysis and biological research.

Properties

IUPAC Name

2-N,6-N-bis(6-ethoxy-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S2/c1-3-33-14-8-10-16-20(12-14)35-24(27-16)29-22(31)18-6-5-7-19(26-18)23(32)30-25-28-17-11-9-15(34-4-2)13-21(17)36-25/h5-13H,3-4H2,1-2H3,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPAHSRORCFXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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